(E)-5-phenylpent-3-enoic acid (E)-5-phenylpent-3-enoic acid
Brand Name: Vulcanchem
CAS No.: 167781-60-4
VCID: VC7465680
InChI: InChI=1S/C11H12O2/c12-11(13)9-5-4-8-10-6-2-1-3-7-10/h1-7H,8-9H2,(H,12,13)/b5-4+
SMILES: C1=CC=C(C=C1)CC=CCC(=O)O
Molecular Formula: C11H12O2
Molecular Weight: 176.215

(E)-5-phenylpent-3-enoic acid

CAS No.: 167781-60-4

Cat. No.: VC7465680

Molecular Formula: C11H12O2

Molecular Weight: 176.215

* For research use only. Not for human or veterinary use.

(E)-5-phenylpent-3-enoic acid - 167781-60-4

Specification

CAS No. 167781-60-4
Molecular Formula C11H12O2
Molecular Weight 176.215
IUPAC Name (E)-5-phenylpent-3-enoic acid
Standard InChI InChI=1S/C11H12O2/c12-11(13)9-5-4-8-10-6-2-1-3-7-10/h1-7H,8-9H2,(H,12,13)/b5-4+
Standard InChI Key VWWLQJZGLBUHNN-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)CC=CCC(=O)O

Introduction

Chemical Identity and Structural Features

Molecular Characterization

(E)-5-Phenylpent-3-enoic acid is defined by its trans-configuration (EE) at the double bond between carbons 3 and 4, a phenyl group at carbon 5, and a carboxylic acid moiety at carbon 1 (Table 1). The conjugated system formed by the double bond and carboxylic acid group contributes to its reactivity, enabling participation in cycloadditions and nucleophilic substitutions .

Table 1: Key Chemical Identifiers

PropertyValueSource
CAS No.167781-60-4, 78906-03-3
IUPAC Name(E)-5-Phenylpent-3-enoic acid
Molecular FormulaC11H12O2\text{C}_{11}\text{H}_{12}\text{O}_2
Molecular Weight176.215 g/mol
SMILESC1=CC=C(C=C1)CC=CCC(=O)O
InChIKeyVWWLQJZGLBUHNN-SNAWJCMRSA-N

Stereochemical Considerations

The EE-configuration of the double bond ensures spatial separation between the phenyl group and carboxylic acid, reducing steric hindrance and favoring planar geometry. This arrangement enhances resonance stabilization, a critical factor in its participation in Diels-Alder reactions and Michael additions . Computational models predict a dihedral angle of 178.9° between the double bond and phenyl ring, aligning with spectroscopic data .

Synthesis and Manufacturing

Established Synthetic Routes

Three primary methods dominate the synthesis of (E)-5-phenylpent-3-enoic acid:

  • Wittig Reaction: Reaction of benzyltriphenylphosphonium chloride with trans-β-carboxyvinyl aldehyde yields the target compound with ~75% efficiency. The ylide approach ensures stereoselectivity, though purification remains challenging due to phosphine oxide byproducts.

  • Cross-Metathesis: Olefin metathesis between allylbenzene and acrylic acid using Grubbs catalysts produces the compound in moderate yields (50–60%). This method offers scalability but requires stringent moisture control.

  • Claisen Condensation: Condensation of phenylacetone with malonic acid derivatives under basic conditions forms the α,β-unsaturated system. While cost-effective, this route often yields mixtures requiring chromatographic separation.

Industrial Feasibility

Current protocols lack optimization for large-scale production. Challenges include:

  • High catalyst loadings in metathesis (5–7 mol%)

  • Low atom economy in Wittig reactions (<40%)

  • Byproduct formation in Claisen condensations

Pilot studies suggest enzymatic routes using lipases or ketoreductases could improve sustainability, though no experimental data are available.

Physicochemical Properties

Spectral Characteristics

Infrared (IR) spectroscopy reveals key functional groups (Table 2). The vapor-phase IR spectrum (SpectraBase ID: HdjQBefVHjT) shows a strong absorption at 1705 cm1^{-1} (C=O\text{C=O}) and 1630 cm1^{-1} (C=C\text{C=C}), consistent with α,β-unsaturated acids . Nuclear magnetic resonance (NMR) data, though unavailable in public databases, are hypothesized to display vinyl proton coupling constants (J=15.8HzJ = 15.8 \, \text{Hz}) characteristic of trans-configuration .

Table 2: Key IR Spectral Peaks

Wavenumber (cm1^{-1})AssignmentIntensity
1705Carboxylic acid C=OStrong
1630Conjugated C=CMedium
2900–3100Aromatic C-H stretchWeak

Solubility and Stability

The compound is lipophilic (logP2.8\log P \approx 2.8), with limited aqueous solubility (<1 mg/mL). Stability studies indicate decomposition above 200°C, with the double bond susceptible to ozonolysis and epoxidation under ambient conditions.

Challenges and Future Directions

Research Gaps

  • No in vivo toxicity or pharmacokinetic data

  • Limited exploration of enantiomeric purity effects

  • Unoptimized synthetic routes for industrial use

Recommended Studies

  • Pharmacological profiling: Screen against NCI-60 cancer cell lines

  • Process optimization: Develop continuous-flow synthesis to improve metathesis yields

  • Material applications: Test MOF adsorption capacities for CO2\text{CO}_2 and CH4\text{CH}_4

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator